Fluorescein-PEG4-Acid

Descripción

Propiedades

IUPAC Name |

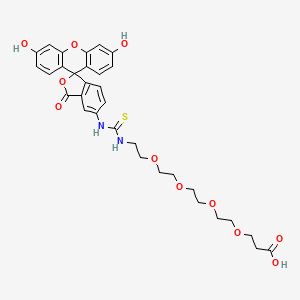

3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O11S/c35-21-2-5-25-27(18-21)44-28-19-22(36)3-6-26(28)32(25)24-4-1-20(17-23(24)30(39)45-32)34-31(46)33-8-10-41-12-14-43-16-15-42-13-11-40-9-7-29(37)38/h1-6,17-19,35-36H,7-16H2,(H,37,38)(H2,33,34,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZDFOCKVIPCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101794 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-76-8 | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein-PEG4-Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-PEG4-Acid, a fluorescent labeling reagent widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical properties, and provide a detailed protocol for its application in bioconjugation.

Core Chemical Structure and Properties

This compound is a bifunctional molecule that combines the excellent fluorescent properties of fluorescein (B123965) with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive carboxylic acid group. The fluorescein moiety provides a strong green fluorescence with excitation and emission maxima around 494 nm and 517 nm, respectively.[1][2] The PEG4 linker, consisting of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance when conjugating it to biomolecules.[1][2] The terminal carboxylic acid is the reactive handle for covalently attaching the fluorescent tag to primary amines on proteins, peptides, antibodies, and other biomolecules through the formation of a stable amide bond.[1][2]

The chemical structure of this compound is characterized by three key components: the fluorescein fluorophore, the tetraethylene glycol (PEG4) spacer, and the terminal carboxylic acid.

Caption: Core components of this compound.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₄N₂O₁₁S | [1] |

| Molecular Weight | ~654.69 g/mol | [1] |

| CAS Number | 1807518-76-8 | [2] |

| Excitation Maximum (λex) | ~494 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Appearance | Orange/Red Solid | N/A |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |

Experimental Protocol: Conjugation of this compound to an Antibody

This section provides a detailed, step-by-step protocol for the covalent labeling of a primary antibody with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely applicable for conjugating carboxylic acids to primary amines on proteins.

Materials:

-

This compound

-

Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the antibody in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening. Prepare fresh solutions in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Antibody:

-

Add the activated Fluorescein-PEG4-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the activated linker to the antibody is a common starting point, but this may require optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody. The fluorescent conjugate will typically elute first.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

-

Confirm conjugation and assess the purity of the conjugate using SDS-PAGE. The fluorescently labeled antibody can be visualized under UV light.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation of an antibody with this compound.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein-PEG4-Acid

This technical guide provides a comprehensive overview of the spectral properties of Fluorescein-PEG4-Acid, a widely used fluorescent probe in research and drug development. The document details its excitation and emission characteristics, outlines a robust experimental protocol for spectral measurements, and presents a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescence spectroscopy in their work.

Core Spectroscopic Properties

This compound is a derivative of the xanthene dye, fluorescein (B123965), functionalized with a polyethylene (B3416737) glycol (PEG) linker and a terminal carboxylic acid. This modification enhances its utility in bioconjugation by increasing aqueous solubility and providing a reactive handle for covalent attachment to biomolecules, all while retaining the intrinsic fluorescent properties of the fluorescein core.[1][2] The hydrophilic PEG spacer also helps to reduce steric hindrance during conjugation reactions.[1][3]

The fluorescence of this compound is characterized by a distinct excitation and emission profile in the visible spectrum, making it compatible with common fluorescence microscopy and flow cytometry instrumentation. The peak excitation and emission wavelengths are crucial parameters for designing experiments and selecting appropriate filter sets for optimal signal detection.

Quantitative Spectral Data

The key spectral properties of this compound and its parent compound, fluorescein isothiocyanate (FITC), are summarized in the table below. These values are essential for configuring instrumentation for fluorescence-based assays.

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | 494[1][3][4][5] | 517[1][3][4][5] | Not explicitly stated for the conjugate, but can be used as a quantum yield standard[1][3][4][5] | Not explicitly stated for the conjugate |

| Fluorescein Isothiocyanate (FITC) | 491-495[6][7][8] | 516-525[6][7][8] | ~0.92[9] | ~75,000 |

Note: The spectral characteristics of fluorescein and its derivatives are known to be sensitive to environmental factors such as pH, with fluorescence intensity decreasing in acidic conditions.[9]

Experimental Protocol for Fluorescence Spectroscopy

The following protocol provides a detailed methodology for the accurate determination of the excitation and emission spectra of this compound.

1. Materials and Reagents:

-

This compound

-

High-purity solvent (e.g., 0.1 M NaOH, ethanol, or phosphate-buffered saline (PBS) at a specific pH)[10]

-

Spectrophotometer-grade cuvettes (e.g., 1 cm path length quartz)[11]

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

2. Sample Preparation:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer or solvent. The final concentrations should be low enough to avoid inner filter effects, with absorbance values typically below 0.1 at the excitation wavelength.[11]

-

Blank: Prepare a blank sample containing only the solvent used for the dilutions.

3. Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the prepared dilutions to determine the optimal excitation wavelength (the wavelength of maximum absorbance).

4. Fluorescence Measurement:

-

Emission Spectrum:

-

Set the excitation wavelength on the spectrofluorometer to the absorbance maximum determined in the previous step.

-

Set the emission and excitation slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[12]

-

Scan a range of emission wavelengths (e.g., from the excitation wavelength +10 nm to 700 nm).

-

Measure the fluorescence spectrum of the blank and subtract it from the sample spectra to correct for background signal.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the maximum determined from the emission spectrum.

-

Scan a range of excitation wavelengths (e.g., from 350 nm to the emission wavelength -10 nm).

-

Correct for variations in lamp intensity across the wavelength range using the instrument's correction function.

-

5. Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

-

Identify the wavelength at which the maximum intensity occurs for both the excitation and emission spectra.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectra of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound, 1807518-76-8 | BroadPharm [broadpharm.com]

- 5. This compound|COA [dcchemicals.com]

- 6. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescein [omlc.org]

- 12. chemistry.montana.edu [chemistry.montana.edu]

A Technical Guide to the Fluorescence of Fluorescein-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core fluorescence mechanism of Fluorescein-PEG4-Acid, a widely used fluorescent probe. It details the photophysical properties, underlying chemical principles, and practical experimental protocols relevant to its application in biological research and drug development.

Core Fluorescence Mechanism: The Critical Role of pH

The fluorescent properties of the this compound molecule are governed by the fluorescein (B123965) fluorophore. The PEG4 (tetraethylene glycol) linker and the terminal carboxylic acid are primarily for solubility and conjugation, respectively, and do not participate in the fluorescence mechanism itself.

Fluorescein's fluorescence is intrinsically linked to its molecular structure, which exists in several pH-dependent ionic forms. The equilibrium between these forms dictates the molecule's ability to absorb and emit light. In aqueous solutions, fluorescein can exist as a cation, a neutral species, a monoanion, and a dianion.[1][2] The dianionic form is the most prevalent species in solutions with a pH above ~6.5 and is responsible for the molecule's characteristic strong green fluorescence.[2][3]

Upon acidification, the dianion is protonated, first forming the monoanion (pKa ~6.4) and then the neutral species (pKa ~4.3).[1] This structural change, particularly the protonation of the phenolic group, disrupts the extended π-conjugated system of the xanthene core, leading to a significant decrease in absorbance in the visible range and a near-complete quenching of fluorescence.[3][4] Therefore, precise pH control is paramount when using fluorescein-based probes for quantitative applications.

Caption: pH-dependent equilibrium of fluorescein's ionic forms.

Photophysical Properties

The quantitative photophysical characteristics of fluorescein are essential for experimental design and data interpretation. The values for this compound are consistent with the parent fluorophore.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~494 nm | pH > 8[5][6][7][8] |

| Emission Maximum (λem) | ~517-525 nm | pH > 8[5][6][7][8][9] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | pH 9.0[9] |

| Fluorescence Quantum Yield (ΦF) | ~0.92 - 0.95 | pH > 8[3][9] |

| Primary pKa (Dianion/Monoanion) | ~6.4 | Aqueous Buffer[1][3] |

Note: These values can be influenced by the local environment, including solvent polarity and conjugation to macromolecules.

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to leveraging this compound in research.

This protocol outlines the measurement of fluorescein's fluorescence intensity as a function of pH.

1. Materials:

- This compound stock solution (e.g., 1 mM in DMSO).

- A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to pH 10.

- Spectrofluorometer and 1 cm pathlength quartz cuvettes.

- Calibrated pH meter.

2. Methodology:

- Prepare a series of working solutions by diluting the fluorescein stock solution into each pH buffer to a final concentration of ~1 µM. Ensure the final DMSO concentration is <0.1% to avoid solvent effects.

- For each pH point, transfer the solution to a quartz cuvette.

- Measure the fluorescence emission spectrum using the spectrofluorometer. Set the excitation wavelength to the absorbance maximum of the dianion form (~490 nm). Record the emission intensity at the peak maximum (~515-525 nm).[3]

- Optionally, measure the absorbance spectrum for each sample to correct for pH-dependent changes in absorbance at the excitation wavelength.

- Plot the fluorescence intensity at the emission maximum against the measured pH of each buffer. The resulting titration curve can be used to determine the pKa.

This compound possesses a terminal carboxylic acid, which can be conjugated to primary amines (e.g., lysine (B10760008) residues on a protein) using carbodiimide (B86325) chemistry.

1. Materials:

- Protein to be labeled (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0.

- This compound.

- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction buffer: 0.1 M MES, pH 6.0.

- Quenching buffer: 1 M Tris-HCl, pH 8.5.

- Purification column (e.g., size-exclusion chromatography or dialysis cassette).[10]

2. Methodology:

- Activation: In a microcentrifuge tube, dissolve this compound, NHS, and EDC in the reaction buffer. A typical molar ratio is 1:1.2:1.2 (Acid:NHS:EDC). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.[11]

- Conjugation: Add the activated Fluorescein-PEG4-NHS ester solution to the protein solution. The molar ratio of the labeling reagent to the protein typically ranges from 5:1 to 20:1. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

- Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

- Purification: Separate the labeled protein from unreacted dye and reaction byproducts. This is commonly achieved by passing the reaction mixture through a size-exclusion spin column or by dialysis against a suitable buffer (e.g., PBS).[12]

- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

// Nodes

Reagents [label="this compound\n+ Target Protein (Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

Activation [label="Activation Step\n(Add EDC + NHS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reaction [label="Conjugation Reaction\n(Formation of Amide Bond)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Purification\n(Size Exclusion Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Product [label="Purified Fluorescent Conjugate", shape=box, style="rounded,filled,diagonals", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Reagents -> Activation [label="1. Prepare reagents"];

Activation -> Reaction [label="2. Mix and incubate"];

Reaction -> Purification [label="3. Quench and load column"];

Purification -> Product [label="4. Collect eluate"];

}

Caption: Workflow for protein conjugation with this compound.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|COA [dcchemicals.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound, 1807518-76-8 | BroadPharm [broadpharm.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Quantum Yield of Fluorescein-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence quantum yield of Fluorescein-PEG4-Acid, a widely used fluorescent probe in biological research and drug development. The document outlines the core principles of quantum yield, factors affecting it, and detailed protocols for its measurement.

Introduction to this compound

This compound is a derivative of the xanthene dye, fluorescein (B123965). It comprises three key components: the fluorescein fluorophore responsible for its light-emitting properties, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The PEG linker enhances aqueous solubility and provides spatial separation between the dye and any conjugated biomolecule, minimizing steric hindrance.[1][2] The carboxylic acid enables covalent attachment to primary amine groups on molecules like proteins and peptides through the formation of a stable amide bond.[1][3]

Due to its bright emission and biocompatibility, this compound is extensively used for fluorescence imaging, biomolecule labeling, and as a tracer in drug delivery systems.[1] A critical parameter governing its effectiveness in these applications is its fluorescence quantum yield.

Understanding Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[4][5]

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1 (or 0% to 100%). A value of 1.0 signifies that every absorbed photon results in an emitted photon, indicating maximum fluorescence efficiency.[4] The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing.[4]

Several environmental and structural factors significantly influence the quantum yield of a fluorophore:

-

Solvent: The polarity and viscosity of the solvent can alter the energy levels of the excited state and affect the rate of non-radiative decay.[6][7] For instance, more viscous solutions can lead to higher fluorescent intensity by reducing the number of collisions that cause non-radiative deactivation.[7]

-

pH: For pH-sensitive dyes like fluorescein, the protonation state of the molecule dramatically affects its absorption and emission properties.[8] Fluorescein exists in various ionic forms, with the dianion form, prevalent in alkaline solutions, exhibiting the highest fluorescence quantum yield.[9][10]

-

Temperature: Higher temperatures generally decrease fluorescence intensity by increasing the frequency of molecular collisions, which promotes non-radiative energy loss.[7][11]

-

Molecular Structure: The rigidity of the fluorophore's structure is crucial. Flexible groups can absorb energy and promote non-radiative decay, thus quenching fluorescence.[6]

Quantitative Data: Quantum Yield of Fluorescein

While specific quantum yield data for the this compound conjugate is not extensively published, its photophysical properties are dominated by the fluorescein core. The PEG4-Acid modification primarily serves to improve solubility and provide a conjugation handle.[1] Therefore, the quantum yield of this compound is expected to be nearly identical to that of fluorescein under similar conditions. Several suppliers suggest that this molecule can be used as a quantum yield standard.[2][12]

The quantum yield of fluorescein is highly dependent on its environment, particularly the solvent and pH. The dianionic form, which predominates at high pH, is the most fluorescent species.[9][10]

| Solvent/Condition | Quantum Yield (Φ) | Reference(s) |

| 0.1 N NaOH (aqueous) | 0.925 ± 0.015 | [13][14] |

| Ethanol (neutral) | 0.79 | [15][16] |

| Ethanol | ~4.3% - 4.8% (for derivatives) | [9] |

| D₂O | 0.98 | [13][14] |

| Acetonitrile | 0.3% - 2.5% (for derivatives) | [9] |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.3% - 2.5% (for derivatives) | [9] |

| Tetrahydrofuran (THF) | 0.3% - 2.5% (for derivatives) | [9] |

| pH 6 to 8 | Varies from 0.2 to 0.8 | [17] |

Note: The data for Acetonitrile, DMSO, and THF are for fluorescein derivatives with amino acid residues, but demonstrate the significant impact of the solvent on quantum yield.[9]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method described by Williams et al.[5][18] This technique involves comparing the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.

Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[5]

The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscript 'x' refers to the test sample and 'st' refers to the standard.[19]

Detailed Methodology:

-

Selection of a Standard: Choose a standard with a well-documented quantum yield and with absorption/emission profiles that are similar to the test sample. For this compound (excitation ~494 nm, emission ~517 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or a freshly prepared solution of Fluorescein in 0.1 M NaOH (Φ = 0.925) are suitable standards.[4][13]

-

Solvent Selection: Use spectroscopic grade solvents. If possible, dissolve both the standard and the test sample in the same solvent to eliminate the need for the refractive index correction (ηₓ² / ηₛₜ² term).

-

Preparation of Solutions:

-

Prepare a stock solution of the test sample (this compound) and the standard.

-

Prepare a series of five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are within a linear range, typically below 0.1, to avoid inner filter effects.[5][15]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.

-

It is crucial that the measurement conditions (e.g., excitation wavelength, slit widths) are identical for the sample and standard solutions.[5]

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded fluorescence spectrum.

-

Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

The plot should yield a straight line for both series of solutions. Determine the gradient (slope) of each line.

-

Calculate the quantum yield of the test sample using the gradients from the plot: Φₓ = Φₛₜ * (Gradientₓ / Gradientₛₜ) * (ηₓ² / ηₛₜ²)

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the use of this compound.

Caption: Experimental workflow for relative quantum yield measurement.

Caption: Logical workflow for bioconjugation and cell imaging.

References

- 1. Fluorescein-PEG-Acid | AxisPharm [axispharm.com]

- 2. This compound, 1807518-76-8 | BroadPharm [broadpharm.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Fluorescein-PEG4-Mal | BroadPharm [broadpharm.com]

- 13. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence quantum yields and their relation to lifetime of rhodamine 6G and fluorescein in nine solvents: Improved absolute standards for quantum yields - ProQuest [proquest.com]

- 15. Fluorescein [omlc.org]

- 16. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. static.horiba.com [static.horiba.com]

- 19. rsc.org [rsc.org]

The Strategic Advantage of the PEG4 Linker in Fluorescein-PEG4-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crucial role the tetraethylene glycol (PEG4) linker plays in the functionality and application of Fluorescein-PEG4-Acid. By understanding the intrinsic properties of this linker, researchers can better leverage this versatile molecule in a wide array of applications, from fundamental biological research to advanced drug development.

Core Concepts: The PEG4 Linker's Impact on Fluorescein (B123965)

Fluorescein, a widely used fluorescent dye, possesses excellent spectral properties but is limited by its inherent hydrophobicity and potential for steric hindrance when conjugated to biomolecules. The incorporation of a PEG4 linker addresses these limitations, significantly enhancing the utility of the fluorescein molecule.[1]

The PEG4 linker is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units.[1] Its primary roles in the context of this compound are:

-

Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, dramatically increasing the aqueous solubility of the otherwise hydrophobic fluorescein molecule.[2] This is a critical advantage for biological applications, which are predominantly conducted in aqueous environments.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker acts as a spacer arm, physically separating the bulky fluorescein dye from the conjugated biomolecule. This separation minimizes the risk of the dye interfering with the biological activity, binding affinity, or structural integrity of the target molecule.

-

Improved Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity. The PEG4 linker can help to shield the conjugated biomolecule from proteolytic degradation and reduce non-specific interactions.

-

Flexible Design for Bioconjugation: The terminal carboxylic acid group on the PEG4 linker provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules through well-established chemistries, such as the use of EDC and NHS.[1]

The diagram below illustrates the fundamental structure and key functionalities of this compound.

Caption: Molecular components and key benefits of the PEG4 linker.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | ~654.7 g/mol | [1] |

| Purity | >95% | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |

Table 2: Spectroscopic Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

| Fluorescence Quantum Yield (ΦF) of Fluorescein | ~0.93 in basic solution | [3] |

| Fluorescence Lifetime (τ) of Fluorescein | ~4.1 ns in aqueous solution | [4] |

Note: The fluorescence quantum yield and lifetime of the conjugated this compound may vary depending on the local environment and the nature of the conjugated biomolecule.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Bioconjugation to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target biomolecule using EDC/NHS chemistry.

Materials:

-

This compound

-

Target biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

-

Activate Carboxylic Acid:

-

In a separate tube, add a molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the activated Fluorescein-PEG4-NHS ester to the biomolecule solution. The optimal molar ratio of the dye to the biomolecule should be determined empirically but a starting point of 10-20 fold molar excess of the dye is common for antibody labeling.[5]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS-ester.

-

Purification: Remove unconjugated this compound and byproducts using a size-exclusion chromatography column or dialysis.

-

Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).

The following diagram outlines the workflow for this bioconjugation process.

Caption: Step-by-step workflow for bioconjugation.

Fluorescence Polarization (FP) Assay

This protocol provides a general framework for a competitive fluorescence polarization assay to study molecular interactions.

Materials:

-

This compound conjugated to a small molecule ligand (the "tracer")

-

The target receptor protein

-

A library of unlabeled competitor compounds

-

Assay buffer (e.g., PBS with low concentrations of a non-ionic detergent to prevent non-specific binding)

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

Determine Optimal Tracer Concentration: Serially dilute the tracer and measure its fluorescence intensity to find a concentration that gives a stable and robust signal.

-

Determine Receptor Concentration: Titrate the receptor protein against a fixed concentration of the tracer. The concentration of the receptor that results in a significant and stable increase in fluorescence polarization should be used for the assay.

-

Competitive Binding Assay:

-

In a microplate, add the tracer and the receptor at their predetermined optimal concentrations to each well.

-

Add varying concentrations of the competitor compounds to the wells.

-

Include controls for the tracer alone (low polarization) and the tracer with the receptor (high polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Measure Fluorescence Polarization: Read the plate on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular planes of polarized light.

-

Data Analysis: Calculate the fluorescence polarization values. A decrease in polarization in the presence of a competitor indicates displacement of the tracer from the receptor, signifying a binding event.

The principle of the fluorescence polarization assay is illustrated in the following diagram.

Caption: Schematic of fluorescence polarization assay.

Conclusion

The PEG4 linker in this compound is not merely a passive spacer but an active component that significantly enhances the performance and applicability of the fluorescein dye in biological research and drug development. Its ability to improve aqueous solubility, reduce steric hindrance, and provide a versatile handle for bioconjugation makes this compound a superior tool for creating fluorescent probes, tracers, and bioconjugates with preserved biological activity and optimal performance in aqueous environments. Researchers and scientists can leverage these properties to design more robust and reliable assays and to develop more effective targeted drug delivery and imaging agents.

References

- 1. This compound, 1807518-76-8 | BroadPharm [broadpharm.com]

- 2. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 3. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein and Fluorescein-PEG4-Acid: Core Differences and Applications

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between the widely used fluorescent dye, fluorescein (B123965), and its PEGylated derivative, Fluorescein-PEG4-Acid. This document will delve into their chemical structures, physicochemical properties, and diverse applications, with a focus on providing actionable data and experimental context for professionals in research and drug development.

Core Structural and Functional Differences

Fluorescein is a synthetic organic compound renowned for its intense green fluorescence under blue light.[1] Its structure is based on a xanthene core. This compound is a modification of the fluorescein molecule, incorporating a polyethylene (B3416737) glycol (PEG) linker with four repeating units, terminating in a carboxylic acid group. This PEGylation strategy is designed to enhance the utility of the fluorescein molecule in biological applications.[2][3]

The primary structural difference lies in the addition of the PEG4-Acid linker. This modification introduces several key functional advantages to the fluorescein core:

-

Enhanced Aqueous Solubility: The hydrophilic PEG spacer significantly increases the solubility of the molecule in aqueous media compared to the slightly soluble parent fluorescein.[2][4] This is a critical advantage for biological experiments conducted in aqueous buffers.

-

Reduced Steric Hindrance: The flexible PEG linker acts as a spacer, minimizing steric hindrance when conjugating the fluorescein tag to larger biomolecules such as antibodies or proteins.[2][4] This can lead to more efficient labeling and better preservation of the biomolecule's function.

-

Reactive Handle for Bioconjugation: The terminal carboxylic acid group provides a convenient and versatile reactive site for covalent attachment to primary amines on biomolecules.[2][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, for example, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparative Physicochemical Properties

The distinct structural features of fluorescein and this compound give rise to notable differences in their physicochemical properties, which are summarized in the table below.

| Property | Fluorescein | This compound | References |

| Chemical Formula | C₂₀H₁₂O₅ | C₃₂H₃₄N₂O₁₁S | [2][5] |

| Molecular Weight | 332.31 g/mol | 654.7 g/mol | [2][5] |

| Solubility | Slightly soluble in water; soluble in dilute aqueous bases. | Soluble in water, DMSO, DMF, and DCM. | [2][5][6] |

| Excitation Maximum | ~494 nm | 494 nm | [1][2][5] |

| Emission Maximum | ~520 nm | 517 nm | [1][2][5] |

| pH Sensitivity | Fluorescence is pH-dependent (pKa ~6.4). | Fluorescence of the core dye remains pH-sensitive. | [1][5] |

| Stability | Prone to photobleaching and degradation upon prolonged light exposure. | Stability of the fluorescein core is similar to the parent molecule. | [1] |

Key Applications in Research and Drug Development

Both fluorescein and its PEGylated derivative are invaluable tools in a wide range of scientific applications.

Fluorescein and its derivatives (e.g., FITC, FDA) are extensively used for:

-

Microscopy and Flow Cytometry: Labeling cells, proteins, and nucleic acids for visualization and quantification.[1]

-

Immunofluorescence: FITC (fluorescein isothiocyanate) is a classic reagent for labeling antibodies.

-

Cell Viability Assays: Fluorescein diacetate (FDA) is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases in viable cells to produce fluorescent fluorescein.

-

Ophthalmology: Sodium fluorescein is used as a diagnostic tool for corneal abrasions and in fluorescein angiography.[1]

-

Tracer Studies: Due to its high fluorescence quantum yield, it is used to study water movement in hydrology and plant biology.[1]

This compound is particularly well-suited for:

-

Bioconjugation and Labeling: The terminal carboxylic acid allows for the stable labeling of proteins, peptides, and other amine-containing molecules for subsequent detection and analysis.[2]

-

Drug Delivery Research: The PEG linker can improve the pharmacokinetic properties of drug conjugates, and the fluorescent tag enables tracking and visualization of the drug delivery vehicle.[3]

-

In Vivo Imaging: The enhanced solubility and biocompatibility of the PEGylated dye make it a candidate for in vivo imaging studies to track biological processes.[3]

Experimental Protocols

General Protocol for Labeling Primary Amines with this compound

This protocol outlines the general steps for conjugating this compound to a protein or other amine-containing biomolecule using EDC chemistry.

Materials:

-

This compound

-

Protein or amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Activation Buffer: MES buffer (pH 4.5-6.0) or PBS (pH 7.2-7.4)

-

Quenching Buffer: Tris or glycine (B1666218) buffer

-

Desalting column or dialysis equipment for purification

Procedure:

-

Dissolve the Protein: Dissolve the protein to be labeled in the chosen activation buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare this compound: Dissolve this compound in an appropriate solvent like DMSO or DMF to create a stock solution.

-

Activate Carboxylic Acid: Add EDC (and NHS, if used) to the protein solution. The molar ratio of EDC/NHS to the protein will need to be optimized but a 10- to 20-fold molar excess is a common starting point. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of the dye to the protein should be optimized to achieve the desired degree of labeling. Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring.

-

Quench the Reaction: Add the quenching buffer to stop the reaction by consuming any unreacted EDC and NHS esters.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~494 nm (for the fluorescein).

Protocol for Cell Viability Staining with Fluorescein Diacetate (FDA)

This protocol describes a method for assessing cell viability using FDA.

Materials:

-

Fluorescein Diacetate (FDA)

-

Acetone (B3395972) or DMSO for stock solution

-

Phosphate Buffered Saline (PBS) or cell culture medium without serum

-

Cell suspension or adherent cells

-

Fluorescence microscope

Procedure:

-

Prepare FDA Stock Solution: Dissolve FDA in acetone or DMSO to a concentration of 1-5 mg/mL. Store this stock solution at -20°C, protected from light.

-

Prepare Staining Solution: Immediately before use, dilute the FDA stock solution in PBS or serum-free medium to a final working concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type.

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells with PBS. Add the staining solution to cover the cells.

-

For cells in suspension, pellet the cells and resuspend them in the staining solution.

-

-

Incubation: Incubate the cells with the staining solution for 5-15 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with PBS to remove excess dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set. Viable cells will exhibit bright green fluorescence.

Visualizing Workflows and Pathways

Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

Caption: Bioconjugation workflow for this compound.

Cell Viability Assay Principle

This diagram illustrates the principle behind the fluorescein diacetate (FDA) cell viability assay.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 4. abyntek.com [abyntek.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Methodological & Application

Application Note: Protocol for Labeling Proteins with Fluorescein-PEG4-Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein localization, interaction, and function. Fluorescein (B123965) is a widely used fluorophore due to its high quantum yield and bright green fluorescence. This application note provides a detailed protocol for the covalent labeling of proteins with Fluorescein-PEG4-Acid.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a 4-unit PEG chain (PEG4), offers several advantages. The hydrophilic PEG spacer can increase the solubility of the labeled protein in aqueous buffers and reduces the potential for steric hindrance between the dye and the protein's binding sites or domains.[1][2] The terminal carboxylic acid on the this compound allows for its conjugation to primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface through the formation of a stable amide bond.[1][2] This reaction requires the presence of a carbodiimide (B86325) activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate.

Chemistry of Labeling

The labeling reaction is a two-step process that is typically performed in a single pot. First, the carboxylic acid group on the this compound is activated by a carbodiimide (EDC). This activation is often stabilized by the addition of NHS or Sulfo-NHS, which forms a semi-stable NHS ester. This activated ester is then susceptible to nucleophilic attack by the primary amine groups on the protein, resulting in the formation of a stable amide bond and the release of an N-substituted urea (B33335) byproduct and NHS. The reaction is most efficient at a slightly acidic to neutral pH (pH 6.0-7.5) for the activation step and a slightly basic pH (pH 7.2-8.5) for the conjugation to the protein's amines.

Caption: Chemical activation and conjugation pathway for protein labeling.

Experimental Protocols

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

3.1. Materials and Reagents

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, but recommended)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M MES buffer, pH 6.0 for activation, and 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 for conjugation. Avoid buffers containing primary amines like Tris or glycine.[3][4][5]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis membrane (10,000 MWCO).[6][7]

-

Spectrophotometer

3.2. Protein Preparation

-

Dissolve the protein in an appropriate amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.[3]

-

If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS using dialysis or a desalting column.[8][9]

3.3. Dye and Activator Preparation

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

-

Prepare a 100 mM stock solution of EDC in reaction buffer or ultrapure water.

-

Prepare a 100 mM stock solution of Sulfo-NHS in reaction buffer or ultrapure water. Note: EDC and Sulfo-NHS solutions are not stable and should be prepared fresh immediately before the labeling reaction.

3.4. Labeling Reaction Workflow

Caption: General experimental workflow for protein labeling.

3.5. Detailed Labeling Procedure

-

Activation: In a microcentrifuge tube, combine the this compound stock, EDC stock, and Sulfo-NHS stock at a molar ratio of 1:10:10 (Dye:EDC:Sulfo-NHS). A common starting point is a 10-20 fold molar excess of the dye mixture to the protein.[10] Incubate this activation mixture for 15 minutes at room temperature.

-

Conjugation: While gently stirring the protein solution, slowly add the activated dye mixture.[3]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][10] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

-

Purification: Remove the unreacted dye and reaction byproducts. The most common method is size-exclusion chromatography.[11]

-

Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

The first colored fraction to elute will be the fluorescein-labeled protein. The smaller, unreacted dye molecules will elute later.[3]

-

Alternatively, dialysis can be used to remove excess dye.[12]

-

3.6. Characterization of the Labeled Protein The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A₄₉₄).[8]

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

CF (Correction Factor for Fluorescein) ≈ 0.35

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Calculate the Degree of Labeling (DOL): DOL = A₄₉₄ / (ε_dye × Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of fluorescein at 494 nm (≈ 70,000 M⁻¹cm⁻¹).

-

Data Presentation: Recommended Reaction Parameters

The optimal DOL depends on the specific application. For many antibodies, a DOL between 2 and 10 is recommended.[4] The following table provides starting points for optimization.

| Parameter | Low DOL (2-4) | Medium DOL (4-7) | High DOL (7-10) |

| Molar Ratio (Dye:Protein) | 5:1 to 10:1 | 10:1 to 20:1 | 20:1 to 40:1 |

| Protein Concentration | 5-10 mg/mL | 2-5 mg/mL | 1-2 mg/mL |

| Reaction Time | 1 hour at RT | 2 hours at RT | Overnight at 4°C |

| Reaction pH | 7.2 - 7.5 | 7.5 - 8.0 | 8.0 - 8.5 |

Note: These values are starting recommendations and may require optimization for your specific protein and desired labeling efficiency.

Troubleshooting

Caption: A decision tree for troubleshooting common labeling issues.[3][10]

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light.[6][10] For long-term storage, it is recommended to add a cryoprotectant such as glycerol (B35011) (to a final concentration of 50%) or a stabilizing protein like BSA (to 1-10 mg/mL if the conjugate concentration is low) and store in aliquots at -20°C or -80°C.[8][10] Avoid repeated freeze-thaw cycles.

References

- 1. This compound, 1807518-76-8 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youdobio.com [youdobio.com]

- 7. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Conjugation of Fluorescein-PEG4-Acid to Antibodies

Introduction

This document provides a detailed protocol for the conjugation of Fluorescein-PEG4-Acid to the primary amines of antibodies using the carbodiimide (B86325) crosslinker chemistry, specifically utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This method is a widely used technique for labeling antibodies with fluorescent dyes for various research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and ELISA. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) helps to improve the solubility of the conjugate and can reduce steric hindrance, potentially preserving antibody function.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxyl group on the this compound is activated by EDC in the presence of NHS to form a more stable NHS-ester. This activated ester is then reacted with the primary amine groups (typically on lysine (B10760008) residues) on the antibody to form a stable amide bond, covalently linking the fluorescein (B123965) molecule to the antibody.

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide)

-

Activation/Conjugation Buffer: MES Buffer (0.1 M, pH 4.5-6.0) or PBS (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye

Experimental Protocols

1. Preparation of Reagents

-

Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines, such as Tris, will compete with the antibody for conjugation and should be avoided.

-

This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in the Activation/Conjugation Buffer immediately before use. A common approach is to prepare a 10-fold molar excess of EDC and NHS relative to the this compound.

2. Activation of this compound

-

In a microcentrifuge tube, combine the this compound with the freshly prepared EDC/NHS solution in the Activation/Conjugation Buffer.

-

The recommended molar ratio of this compound:EDC:NHS is typically 1:2:5 to 1:5:10.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.

3. Conjugation to the Antibody

-

Add the activated Fluorescein-PEG4-NHS ester solution to the antibody solution.

-

The molar ratio of the labeling reagent to the antibody is a critical parameter that needs to be optimized for each antibody. A starting point is a 10-20 fold molar excess of the fluorescein reagent to the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

5. Purification of the Conjugate

-

Separate the labeled antibody from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS overnight at 4°C.

-

Collect the fractions containing the purified antibody-fluorescein conjugate. The labeled antibody will typically be in the first colored peak to elute from the column.

6. Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, which is the average number of fluorescein molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the antibody) and 494 nm (for fluorescein).

-

The concentration of the antibody can be calculated using the Beer-Lambert law, correcting for the absorbance of fluorescein at 280 nm.

-

The concentration of fluorescein can also be calculated using its molar extinction coefficient at 494 nm (typically around 75,000 M⁻¹cm⁻¹ for fluorescein isothiocyanate).

-

DOL = (Molar concentration of fluorescein) / (Molar concentration of antibody)

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This needs to be optimized for each specific antibody. |

| Molar Ratio (EDC:NHS:Dye) | 2:5:1 to 5:10:1 | A higher excess of EDC/NHS can improve activation. |

| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS-esters with primary amines. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times may increase the degree of labeling. |

| Quenching Agent | 1 M Tris or Glycine | Final concentration of 50-100 mM. |

Diagrams

Caption: Chemical reaction pathway for the two-step EDC/NHS conjugation.

Caption: Experimental workflow for antibody conjugation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling | Inefficient activation of the dye | Use fresh EDC/NHS solutions. Optimize the molar ratios of EDC and NHS. Ensure the activation buffer pH is between 4.5-6.0. |

| Inefficient conjugation | Ensure the antibody buffer is amine-free. Optimize the molar ratio of dye to antibody. Increase the reaction time. | |

| Antibody Precipitation | High degree of labeling | Reduce the molar ratio of dye to antibody. Perform the conjugation at 4°C. |

| Use of organic solvent | Ensure the final concentration of DMSO or DMF is low in the reaction mixture. | |

| Poor Antibody Activity | Conjugation at the antigen-binding site | Reduce the degree of labeling. Consider using a site-specific conjugation method. |

| Denaturation of the antibody | Avoid harsh reaction conditions. Ensure proper buffer conditions. |

The protocol described provides a robust method for the conjugation of this compound to antibodies. By carefully controlling the reaction conditions and optimizing the molar ratios of the reagents, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications. It is important to perform proper characterization of the final conjugate to ensure its suitability for the intended downstream experiments.

Application Notes and Protocols for Cell Surface Labeling Using Fluorescein-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-PEG4-Acid is a versatile fluorescent probe designed for the covalent labeling of biomolecules. Its core structure consists of a bright and widely used fluorescein (B123965) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer enhances water solubility and minimizes steric hindrance, making the fluorescein moiety more accessible for detection. The terminal carboxylic acid can be activated to create a highly reactive N-hydroxysuccinimide (NHS) ester, which readily couples with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2][3] This makes this compound an excellent tool for non-specifically labeling proteins on the surface of live cells, enabling a variety of applications in fluorescence microscopy, flow cytometry, and cell-based assays.[4]

Principle of the Method

The labeling strategy is based on the reaction between an activated NHS ester of this compound and primary amines on cell surface proteins.[1] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1] By carefully controlling the reaction conditions, specific labeling of the cell surface can be achieved with minimal internalization of the dye, allowing for the study of the cell surface proteome.[4]

Key Applications

-

Visualization of Cell Morphology: General labeling of the cell surface provides high-contrast images of the plasma membrane, allowing for detailed morphological studies.

-

Monitoring Protein Internalization and Trafficking: Labeled cell surface proteins can be tracked over time to study endocytosis, receptor turnover, and intracellular trafficking pathways.[5][6][7]

-

Cell Viability and Proliferation Assays: In conjunction with other dyes, cell surface labeling can be used to distinguish between live and dead cells, as compromised membranes of dead cells allow the dye to label intracellular proteins.[8][9][10]

-

Flow Cytometry: Uniformly labeled cells can be analyzed by flow cytometry for population studies and cell sorting.

Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~494 nm | [11] |

| Emission Maximum | ~517 nm | [11] |

| Reactive Group | Carboxylic Acid (activated to NHS ester) | [11] |

| Reacts With | Primary Amines (-NH₂) | [1] |

| Spacer Arm | PEG4 (Polyethylene Glycol, 4 units) | [11] |

Experimental Protocols

Protocol 1: Activation of this compound to Fluorescein-PEG4-NHS Ester

This protocol describes the conversion of the carboxylic acid to a more reactive NHS ester. This step is crucial for efficient labeling of cell surface proteins.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Vial (amber or wrapped in foil)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Add 1.2 equivalents of NHS to the solution.

-

Add 1.2 equivalents of EDC (or DCC) to the solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[2]

-

The resulting Fluorescein-PEG4-NHS ester solution is now ready for use in cell labeling. It is recommended to prepare this solution fresh for each experiment as NHS esters are moisture-sensitive and can hydrolyze over time.[1]

Protocol 2: Live Cell Surface Labeling

This protocol provides a general procedure for labeling the surface proteins of adherent or suspension cells.

Materials:

-

Activated Fluorescein-PEG4-NHS ester solution (from Protocol 1)

-

Cells of interest (adherent or in suspension)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Amine-free buffer, pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate or 50 mM sodium borate (B1201080) buffer)[1]

-

Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)

-

Cell culture medium

-

Microcentrifuge tubes (for suspension cells)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Adherent Cells: Culture cells on coverslips or in imaging dishes to the desired confluency (typically 70-90%).

-

Suspension Cells: Harvest cells and wash once with PBS to remove any residual serum proteins. Resuspend the cell pellet in amine-free buffer.

-

-

Washing:

-

Adherent Cells: Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in ice-cold PBS. Repeat for a second wash.

-

-

Labeling Reaction:

-

Adherent Cells: Add a sufficient volume of ice-cold amine-free buffer (pH 8.0-8.5) to cover the cell monolayer.

-

Suspension Cells: Resuspend the cell pellet in ice-cold amine-free buffer (pH 8.0-8.5) at a concentration of 1-5 x 10⁶ cells/mL.

-

Add the freshly prepared Fluorescein-PEG4-NHS ester solution to the cells. A final concentration of 0.1-1 mg/mL of the dye is a good starting point, but this should be optimized for your specific cell type and application.

-

Incubate on ice for 15-30 minutes, protected from light. The low temperature minimizes membrane trafficking and internalization of the dye.

-

-

Quenching:

-

Add quenching solution to the cells to a final concentration of 10-100 mM.

-

Incubate for 5-10 minutes on ice to stop the labeling reaction by consuming any unreacted NHS ester.

-

-

Final Washes:

-

Adherent Cells: Aspirate the labeling solution and wash the cells three times with ice-cold PBS.

-

Suspension Cells: Pellet the cells, discard the supernatant, and resuspend in ice-cold PBS. Repeat for a total of three washes.

-

-

Imaging or Analysis:

-

Resuspend the cells in an appropriate imaging medium or buffer.

-

Proceed with fluorescence microscopy or flow cytometry analysis. For live-cell imaging, it is crucial to maintain the cells in a suitable environment (e.g., using an on-stage incubator).[12]

-

Quantitative Data Presentation

Table 1: Optimization of Dye Concentration for Cell Surface Labeling

| Dye Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |

| 0 (Control) | 10.5 ± 2.1 | 98 ± 1.5 |

| 50 | 350.2 ± 25.8 | 97 ± 2.1 |

| 100 | 875.6 ± 55.3 | 96 ± 2.5 |

| 250 | 1540.1 ± 98.7 | 92 ± 3.0 |

| 500 | 2105.4 ± 150.2 | 85 ± 4.2 |

Data are presented as mean ± standard deviation from three independent experiments. Fluorescence intensity was measured by flow cytometry. Cell viability was assessed using a standard viability assay.

Table 2: Time-Course of Protein Internalization

| Time Post-Labeling (minutes) | Surface Fluorescence (%) | Internalized Fluorescence (%) |

| 0 | 98.2 ± 1.5 | 1.8 ± 0.5 |

| 15 | 85.4 ± 3.2 | 14.6 ± 2.8 |

| 30 | 65.1 ± 4.5 | 34.9 ± 4.1 |

| 60 | 40.8 ± 5.1 | 59.2 ± 5.5 |

| 120 | 22.3 ± 3.9 | 77.7 ± 6.3 |

Quantification of fluorescence was performed using image analysis software on confocal microscopy images. Surface fluorescence was defined as the signal at the cell periphery, while internalized fluorescence was measured in the cytoplasm.[6]

Visualization of Workflows and Pathways

Caption: Workflow for labeling cell surface proteins.

Caption: Tracking receptor internalization with labeling.

Considerations and Troubleshooting

-

Cell Health: It is critical to maintain cell viability throughout the labeling process. Perform all steps on ice and use pre-chilled buffers to minimize cellular stress and prevent unwanted internalization.[12] Always perform a cell viability test after labeling.[8][9]

-

Buffer Choice: The labeling buffer must be free of primary amines (e.g., Tris, glycine) as these will compete with the cell surface proteins for reaction with the NHS ester.[1]

-

Dye Concentration: The optimal concentration of the fluorescent dye should be determined empirically for each cell type and experimental setup. High concentrations can lead to cytotoxicity and non-specific staining.[12]

-

Hydrolysis of NHS Ester: The activated Fluorescein-PEG4-NHS ester is susceptible to hydrolysis. Therefore, it should be prepared fresh and used immediately for optimal labeling efficiency.[1]

-

Phototoxicity: During live-cell imaging, minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation power and exposure times that provide a sufficient signal-to-noise ratio.[12]

-

Internalization: To specifically label the cell surface, it is crucial to keep the cells at a low temperature (e.g., on ice or at 4°C) during the labeling and washing steps. For studies on protein internalization, cells are typically shifted to 37°C after labeling to allow for physiological processes to resume.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Selective Labelling of Cell-surface Proteins using CyDye DIGE Fluor Minimal Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Differential Labeling of Cell-surface and Internalized Proteins after Antibody Feeding of Live Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. 细胞活力和增殖测定 [sigmaaldrich.com]

- 9. stemcell.com [stemcell.com]

- 10. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. store.sangon.com [store.sangon.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Fluorescein-PEG4-Acid in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for the use of Fluorescein-PEG4-Acid and its derivatives in flow cytometry. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilic properties of the fluorescein (B123965) molecule, which can improve its solubility and reduce non-specific binding in aqueous biological samples.

Application 1: Cell Proliferation and Tracking

Fluorescein-based dyes are widely used for tracking cell proliferation. Amine-reactive derivatives of fluorescein, such as carboxyfluorescein succinimidyl ester (CFSE), are cell-permeable and covalently bind to intracellular proteins.[1][2][3] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division.[1][3][4] This allows for the quantitative analysis of cell proliferation by flow cytometry.[5]

Experimental Protocol: Cell Proliferation Assay using a Fluorescein-based Dye

This protocol is adapted for a generic amine-reactive fluorescein dye and is applicable to Fluorescein-PEG4-NHS ester, a derivative of this compound.

Materials:

-

Cells in single-cell suspension

-

Fluorescein-PEG4-NHS ester (or similar amine-reactive fluorescein dye)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with sterile PBS to remove any residual serum proteins. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Dye Preparation: Prepare a stock solution of the amine-reactive fluorescein dye (e.g., 1 mM in DMSO). From this, prepare a 2X working dye solution by diluting the stock in PBS to the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).

-

Cell Staining: Add an equal volume of the 2X working dye solution to the cell suspension. Mix immediately by gentle vortexing.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Quenching: To stop the labeling reaction, add 5 volumes of cold complete culture medium containing at least 10% FBS. The proteins in the serum will react with and sequester any unbound dye.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with complete culture medium.

-